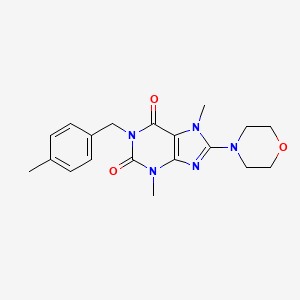
3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. DMXAA was first discovered in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
Research has revealed the crystal structure and comparative analysis of compounds closely related to "3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione," highlighting typical geometries and molecular interactions within crystals. For instance, studies on related compounds like 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione demonstrated specific geometries and intramolecular hydrogen bonds influencing the compound's conformation and crystal packing (Karczmarzyk & Pawłowski, 1997). Such studies are crucial for understanding how molecular structure affects the properties and potential applications of these compounds.
Synthetic Methods and Chemical Transformations
The synthesis of related compounds, such as derivatives of morpholine-dione, reveals the versatility and potential for creating various pharmacologically relevant molecules. For example, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents shows the chemical versatility and potential transformations of such compounds for various applications (Klose, Reese, & Song, 1997).
Pharmacological Potential
Although direct studies on "3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione" were not found, research on structurally similar compounds indicates a broad interest in their pharmacological potential. For instance, derivatives of purines and their interactions with metal aquacomplexes provide insights into their potential use in medicinal chemistry and drug development (Maldonado et al., 2009). Moreover, the study of compounds like octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines reveals their receptor affinity and inhibitory activities, suggesting their utility in developing treatments for neurodegenerative diseases (Zagórska et al., 2016).
Propiedades
IUPAC Name |
3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-4-6-14(7-5-13)12-24-17(25)15-16(22(3)19(24)26)20-18(21(15)2)23-8-10-27-11-9-23/h4-7H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSPVUVJBUXMGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4CCOCC4)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)
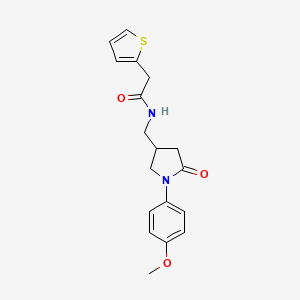
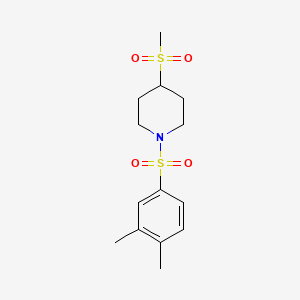
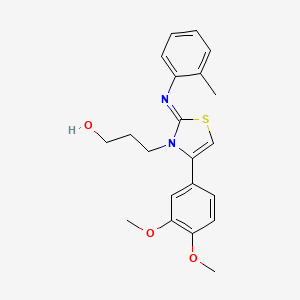



![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)
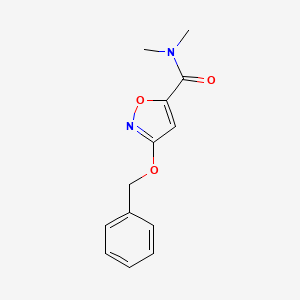
![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)
![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)